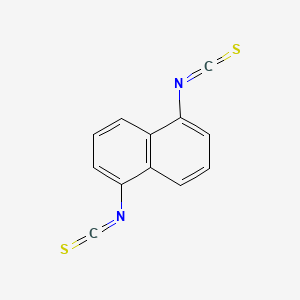
1,5-Diisothiocyanatonaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Diisothiocyanatonaphthalene is an organic compound characterized by the presence of two isothiocyanate groups attached to a naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,5-Diisothiocyanatonaphthalene can be synthesized through the reaction of 1,5-diaminonaphthalene with thiophosgene. The reaction typically involves dissolving 1,5-diaminonaphthalene in an appropriate solvent, such as dichloromethane, and then adding thiophosgene dropwise under controlled temperature conditions. The reaction mixture is stirred for several hours, and the product is isolated through filtration and purification techniques such as recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent usage, and purification methods to achieve higher yields and purity suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions: 1,5-Diisothiocyanatonaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate groups can participate in nucleophilic substitution reactions with amines, alcohols, and thiols, forming corresponding thiourea, carbamate, and dithiocarbamate derivatives.
Cyclization Reactions: The compound can undergo cyclization reactions to form heterocyclic compounds, which are valuable intermediates in organic synthesis.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Solvents: Dichloromethane, tetrahydrofuran, and acetonitrile are frequently used solvents.
Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures to ensure optimal reaction rates.
Major Products:
Thiourea Derivatives: Formed through the reaction with amines.
Carbamate Derivatives: Formed through the reaction with alcohols.
Dithiocarbamate Derivatives: Formed through the reaction with thiols.
Wissenschaftliche Forschungsanwendungen
1,5-Diisothiocyanatonaphthalene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe for studying protein interactions and enzyme activities.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial properties.
Industry: Utilized in the production of specialty polymers, dyes, and agrochemicals.
Wirkmechanismus
The mechanism of action of 1,5-Diisothiocyanatonaphthalene involves the reactivity of its isothiocyanate groups. These groups can form covalent bonds with nucleophilic sites on biomolecules, such as proteins and nucleic acids. This reactivity allows the compound to modify the function of these biomolecules, leading to various biological effects. The molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1,4-Diisothiocyanatonaphthalene: Similar structure but with isothiocyanate groups at different positions on the naphthalene ring.
1,5-Diisocyanatonaphthalene: Contains isocyanate groups instead of isothiocyanate groups, leading to different reactivity and applications.
Uniqueness: 1,5-Diisothiocyanatonaphthalene is unique due to the specific positioning of its isothiocyanate groups, which influences its reactivity and the types of derivatives it can form. This makes it a valuable compound for targeted chemical synthesis and specialized applications in various fields.
Eigenschaften
CAS-Nummer |
73825-57-7 |
|---|---|
Molekularformel |
C12H6N2S2 |
Molekulargewicht |
242.3 g/mol |
IUPAC-Name |
1,5-diisothiocyanatonaphthalene |
InChI |
InChI=1S/C12H6N2S2/c15-7-13-11-5-1-3-9-10(11)4-2-6-12(9)14-8-16/h1-6H |
InChI-Schlüssel |
GDZKOGLUMKYXSW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC=C2N=C=S)C(=C1)N=C=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


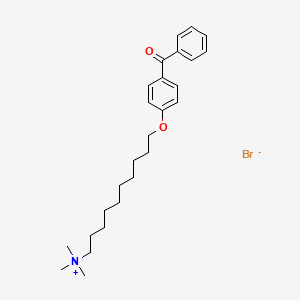
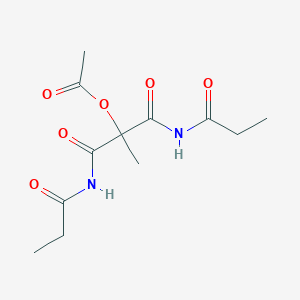
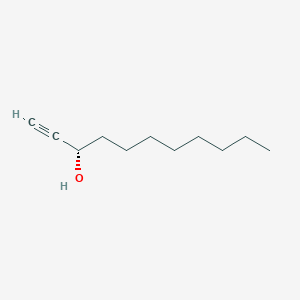
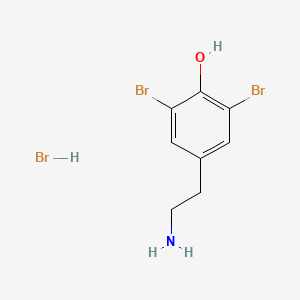
![1,1',1''-[Ethane-1,1,1-triyltri(4,1-phenylene)]tri(ethan-1-one)](/img/structure/B14462881.png)
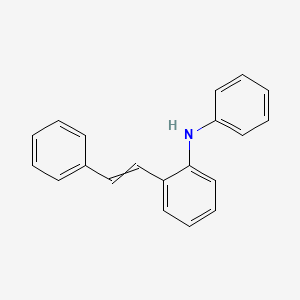
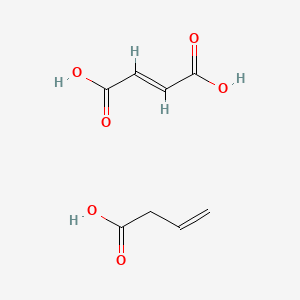
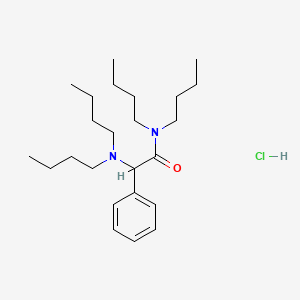
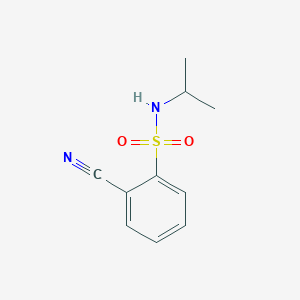
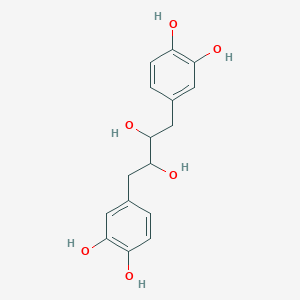
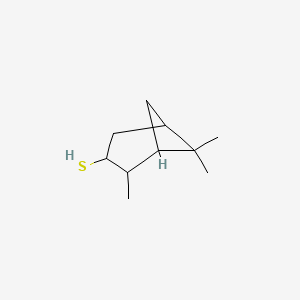
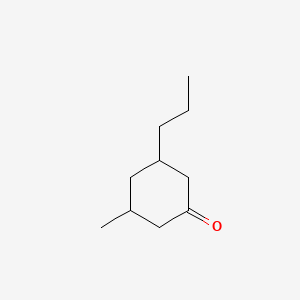

acetate](/img/structure/B14462924.png)
